molecular formula C44H36Cl2F6N2O6 B13102184 8,8'-Bis(((2-chloro-5-(trifluoromethyl)phenyl)imino)methyl)-5,5'-diisopropyl-3,3'-dimethyl-[2,2'-binaphthalene]-1,1',6,6',7,7'-hexaol CAS No. 7355-32-0

8,8'-Bis(((2-chloro-5-(trifluoromethyl)phenyl)imino)methyl)-5,5'-diisopropyl-3,3'-dimethyl-[2,2'-binaphthalene]-1,1',6,6',7,7'-hexaol

Cat. No.: B13102184
CAS No.: 7355-32-0
M. Wt: 873.7 g/mol
InChI Key: SNDGVCAYHRJYIV-UHFFFAOYSA-N
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Description

8,8’-Bis(((2-chloro-5-(trifluoromethyl)phenyl)imino)methyl)-5,5’-diisopropyl-3,3’-dimethyl-[2,2’-binaphthalene]-1,1’,6,6’,7,7’-hexaol is a complex organic compound characterized by its unique structural features

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8,8’-Bis(((2-chloro-5-(trifluoromethyl)phenyl)imino)methyl)-5,5’-diisopropyl-3,3’-dimethyl-[2,2’-binaphthalene]-1,1’,6,6’,7,7’-hexaol typically involves multi-step organic reactions. The key steps may include:

    Formation of the imino group: This can be achieved through the condensation reaction between an amine and an aldehyde or ketone.

    Introduction of chloro and trifluoromethyl groups: These groups can be introduced via electrophilic aromatic substitution reactions.

    Formation of the binaphthalene core: This step may involve coupling reactions such as Suzuki or Stille coupling.

Industrial Production Methods

Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

8,8’-Bis(((2-chloro-5-(trifluoromethyl)phenyl)imino)methyl)-5,5’-diisopropyl-3,3’-dimethyl-[2,2’-binaphthalene]-1,1’,6,6’,7,7’-hexaol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The imino groups can be reduced to amines.

    Substitution: The chloro groups can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be used.

    Reduction: Reagents such as LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of hydroxyl groups would yield ketones or aldehydes, while reduction of imino groups would yield amines.

Scientific Research Applications

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potential use in biochemical assays or as a probe for studying biological processes.

    Medicine: Potential therapeutic applications due to its unique structural features.

    Industry: Use in the development of advanced materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism by which 8,8’-Bis(((2-chloro-5-(trifluoromethyl)phenyl)imino)methyl)-5,5’-diisopropyl-3,3’-dimethyl-[2,2’-binaphthalene]-1,1’,6,6’,7,7’-hexaol exerts its effects would depend on its specific application. For example, in a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and influencing cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    8,8’-Bis(((2-chloro-5-(trifluoromethyl)phenyl)imino)methyl)-5,5’-diisopropyl-3,3’-dimethyl-[2,2’-binaphthalene]-1,1’,6,6’,7,7’-hexaol: can be compared with other binaphthalene derivatives or compounds containing similar functional groups.

Properties

CAS No.

7355-32-0

Molecular Formula

C44H36Cl2F6N2O6

Molecular Weight

873.7 g/mol

IUPAC Name

8-[[2-chloro-5-(trifluoromethyl)phenyl]iminomethyl]-2-[8-[[2-chloro-5-(trifluoromethyl)phenyl]iminomethyl]-1,6,7-trihydroxy-3-methyl-5-propan-2-ylnaphthalen-2-yl]-3-methyl-5-propan-2-ylnaphthalene-1,6,7-triol

InChI

InChI=1S/C44H36Cl2F6N2O6/c1-17(2)31-23-11-19(5)33(39(57)35(23)25(37(55)41(31)59)15-53-29-13-21(43(47,48)49)7-9-27(29)45)34-20(6)12-24-32(18(3)4)42(60)38(56)26(36(24)40(34)58)16-54-30-14-22(44(50,51)52)8-10-28(30)46/h7-18,55-60H,1-6H3

InChI Key

SNDGVCAYHRJYIV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=C(C(=C2C(C)C)O)O)C=NC3=C(C=CC(=C3)C(F)(F)F)Cl)C(=C1C4=C(C5=C(C=C4C)C(=C(C(=C5C=NC6=C(C=CC(=C6)C(F)(F)F)Cl)O)O)C(C)C)O)O

Origin of Product

United States

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